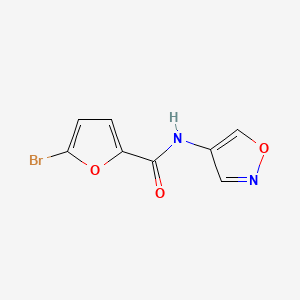![molecular formula C19H19N3O5S2 B6497711 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953011-98-8](/img/structure/B6497711.png)
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, also known as MOSB, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and relatively inexpensive reagent that is used in a variety of synthetic organic chemistry reactions. MOSB is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, alcohols, and other organic compounds. It can also be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent that has a wide range of applications in scientific research. It can be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures. This compound can also be used to synthesize amines, alcohols, and other organic compounds. In addition, this compound can be used in the synthesis of peptide-based drugs, as well as in the development of new materials and polymers.
Mechanism of Action
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a nucleophilic reagent that reacts with electrophilic compounds to form covalent bonds. The reaction typically involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form a new covalent bond. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
Biochemical and Physiological Effects
This compound is a non-toxic reagent that is not known to have any adverse effects on humans or animals. It is not known to be metabolized by humans or animals, and is not known to be a mutagen or carcinogen.
Advantages and Limitations for Lab Experiments
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent with a wide range of applications in scientific research. It is a non-toxic, water-soluble, and relatively inexpensive reagent that can be used in a variety of synthetic organic chemistry reactions. This compound is also relatively easy to use and can be stored at room temperature. However, this compound is not suitable for use in certain reactions, such as those involving acids or bases.
Future Directions
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new materials and polymers, the synthesis of peptide-based drugs, and the use of this compound in the synthesis of peptides and other biomolecules. Additionally, this compound may be used in the synthesis of nanoparticles and nanostructures, as well as in the development of new catalysts and reagents for organic synthesis. Finally, this compound may be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-morpholine-4-sulfonyl chloride with the appropriate amine or alcohol in the presence of a base. Alternatively, this compound can be synthesized through the reaction of 4-morpholine-4-sulfonyl chloride with 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethylbenzamide in the presence of a base. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-19(20-13-15-12-17(27-21-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(24,25)22-7-9-26-10-8-22/h1-6,11-12H,7-10,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURTJRNDMCNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6497632.png)
![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)
![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)
![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)
![4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497680.png)


![2-(2-fluorophenoxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497698.png)
![2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497708.png)